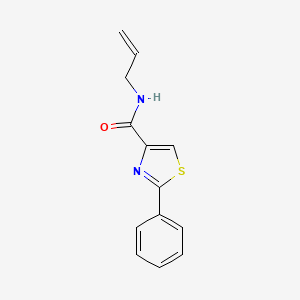

N-allyl-2-phenyl-1,3-thiazole-4-carboxamide

Description

N-Allyl-2-phenyl-1,3-thiazole-4-carboxamide is a thiazole-derived compound characterized by a phenyl group at the 2-position of the thiazole ring and an allyl-substituted carboxamide at the 4-position. Thiazole derivatives are known for their diverse pharmacological activities, including anticancer, antimicrobial, and prokinetic effects, depending on substituent patterns .

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-N-prop-2-enyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS/c1-2-8-14-12(16)11-9-17-13(15-11)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSJITMHRJUUMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CSC(=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-phenyl-1,3-thiazole-4-carboxamide typically involves the reaction of 2-phenyl-1,3-thiazole-4-carboxylic acid with allylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-phenyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole and phenyl derivatives.

Scientific Research Applications

N-allyl-2-phenyl-1,3-thiazole-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-allyl-2-phenyl-1,3-thiazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. Additionally, the compound can interact with DNA, potentially causing DNA damage and affecting cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Functional Differences

Key Observations:

- Substituent Effects: The allyl group in the target compound may enhance lipophilicity compared to polar substituents like ribose in Tiazofurin (logKOW = -2.3) .

- Pharmacological Diversity : While Acotiamide acts on gastrointestinal motility via acetylcholine modulation , Tiazofurin and 9c derivatives target nucleic acid synthesis or enzyme inhibition .

Physicochemical Properties

- Lipophilicity : The allyl group may confer moderate logP (~2.5–3.0), intermediate between Tiazofurin’s hydrophilicity (logKOW = -2.3) and bromophenyl-substituted 9c’s higher logP .

- Stability : Allyl groups are less prone to hydrolysis compared to ester-containing analogs (e.g., methyl esters in ) but may undergo oxidative metabolism .

Biological Activity

N-allyl-2-phenyl-1,3-thiazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, comparative studies with similar compounds, and relevant research findings.

The biological activity of this compound is attributed to its structural features, particularly the thiazole ring and the carboxamide group. These components facilitate interactions with various biological targets:

- Enzyme Inhibition : The thiazole ring can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic processes within cells.

- DNA Interaction : The compound may also interact with DNA, potentially leading to DNA damage which can affect cell proliferation and viability.

These interactions suggest that this compound could serve as a therapeutic agent in treating diseases characterized by uncontrolled cell growth, such as cancer.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition. For instance, studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promising results in vitro against various cancer cell lines. Notably:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| Prostate Cancer | 0.7 - 1.0 | Induction of apoptosis |

| Leukemia RPMI-8226 | 1.11 | Cell cycle arrest at G2/M phase |

| A431 (skin cancer) | < 1.0 | Tubulin inhibition |

The compound's mechanism involves inducing apoptosis and inhibiting tubulin polymerization, which is critical for cell division.

Comparative Studies

This compound can be compared to similar compounds to understand its unique properties:

| Compound | Key Feature | Biological Activity |

|---|---|---|

| 2-phenyl-1,3-thiazole-4-carboxamide | Lacks allyl group | Reduced reactivity |

| N-allyl-2-phenyl-1,3-thiazole-4-sulfonamide | Contains sulfonamide group | Different spectrum of biological activity |

| N-benzhydryl derivative | Substituted phenyl ring | Enhanced anticancer properties |

The presence of the allyl group in this compound contributes to its enhanced reactivity and biological activity compared to derivatives lacking this modification.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Study on Anticancer Activity : A study involving a five-dose analysis against the NCI 60 human tumor cell lines demonstrated that this compound exhibited significant cytotoxicity across multiple cancer types, with IC50 values indicating potent growth inhibition.

- Mechanistic Insights : Docking studies have shown that N-allyl derivatives bind effectively at the colchicine site on β-tubulin, suggesting a mechanism similar to known anticancer agents like colchicine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.